molecular formula C10H11ClO2 B14852102 Methyl 3-(chloromethyl)-5-methylbenzoate

Methyl 3-(chloromethyl)-5-methylbenzoate

Cat. No.: B14852102
M. Wt: 198.64 g/mol
InChI Key: BWBBPRYPXUNDSS-UHFFFAOYSA-N
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Description

Methyl 3-(chloromethyl)-5-methylbenzoate is an organic compound with the molecular formula C10H11ClO2. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound is commonly used as an intermediate in organic synthesis reactions, particularly in the production of pharmaceuticals, pesticides, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(chloromethyl)-5-methylbenzoate is typically synthesized through a multi-step process:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chloromethyl)-5-methylbenzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines or alcohols, to form different derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. These reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 3-(chloromethyl)-5-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(chloromethyl)-5-methylbenzoate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The ester group can also participate in hydrolysis and reduction reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(chloromethyl)benzoate: Similar structure but lacks the additional methyl group on the benzene ring.

    Methyl 3-(bromomethyl)-5-methylbenzoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 3-(hydroxymethyl)-5-methylbenzoate: Similar structure but with a hydroxyl group instead of chlorine.

Uniqueness

Methyl 3-(chloromethyl)-5-methylbenzoate is unique due to the presence of both the chloromethyl and methyl groups on the benzene ring, which provides distinct reactivity and versatility in organic synthesis. This compound’s specific substitution pattern allows for targeted modifications, making it a valuable intermediate in various chemical processes .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

methyl 3-(chloromethyl)-5-methylbenzoate

InChI

InChI=1S/C10H11ClO2/c1-7-3-8(6-11)5-9(4-7)10(12)13-2/h3-5H,6H2,1-2H3

InChI Key

BWBBPRYPXUNDSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC)CCl

Origin of Product

United States

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